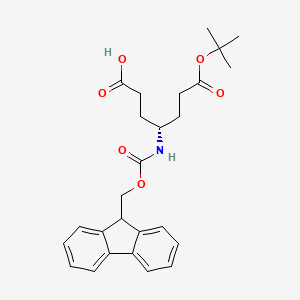
(R)-4-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-7-(tert-ブトキシ)-7-オキソヘプタン酸
説明
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid is a useful research compound. Its molecular formula is C26H31NO6 and its molecular weight is 453.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-(tert-butoxy)-7-oxoheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ペプチド合成
(R)-4-((((9H-フルオレン-9-イル)メトキシ)カルボニル)アミノ)-7-(tert-ブトキシ)-7-オキソヘプタン酸: は、主にペプチドの合成に使用されます。Fmoc基は、合成プロセス中のアミノ酸の保護基として役立ちます。 塩基性条件下では安定していますが、酸性条件下で除去できます。これは、ペプチド鎖の段階的構築に不可欠です .
固相合成
この化合物は、ペプチド鎖が固体支持体に組み立てられる固相ペプチド合成(SPPS)で特に有用です。 その安定性と容易な除去により、複雑なペプチドの合成に理想的な選択肢となっています .
アミノ酸アジドの合成
この化合物は、アミノ酸アジドの合成に使用できます。アミノ酸アジドは、ペプチドやその他の窒素含有化合物の製造における貴重な中間体です。 これらのアジドは安定しており、分解することなく保管または操作できます .
医薬品化学
医薬品化学では、この化合物は、潜在的な治療効果についてスクリーニングできるペプチドライブラリの作成に使用されます。 さまざまなペプチドの合成に使用することで、幅広い生物学的活性を探索できます .
プロテオミクス研究
プロテオミクスでは、研究者はこの化合物を用いて、タンパク質の一部を模倣するペプチドを合成します。 これらのペプチドは、質量分析の標準として、またはタンパク質間の相互作用を調査するツールとして使用できます .
酵素阻害剤の開発
この化合物は、ペプチド合成において重要な役割を果たしており、酵素阻害剤の開発に役立ちます。 酵素の基質または遷移状態を模倣するペプチドを作成することにより、研究者は治療の可能性を秘めた強力な阻害剤を設計できます .
ケミカルバイオロジー
ケミカルバイオロジーでは、この化合物は、ラベルまたはプローブを用いてペプチドやタンパク質を修飾するために使用されます。 これにより、分子レベルで生物学的プロセスを研究することが可能になり、細胞機能に関する洞察が得られます .
材料科学
最後に、材料科学では、この化合物を用いて合成されたペプチドは、自己組織化材料の作成に使用できます。 これらの材料は、ナノテクノロジーやバイオテクノロジーにおいて、ナノ構造の構築やバイオセンサーの構成要素として使用できます .
特性
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO6/c1-26(2,3)33-24(30)15-13-17(12-14-23(28)29)27-25(31)32-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22H,12-16H2,1-3H3,(H,27,31)(H,28,29)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFVVSHYJGOEEM-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


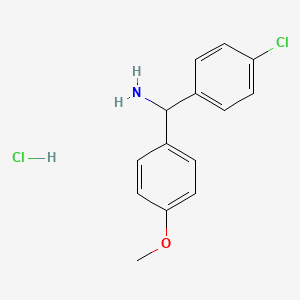

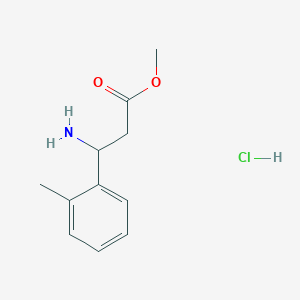
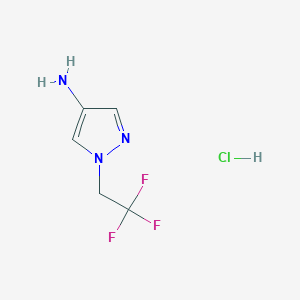
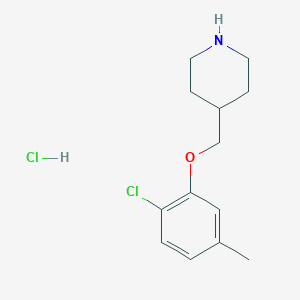
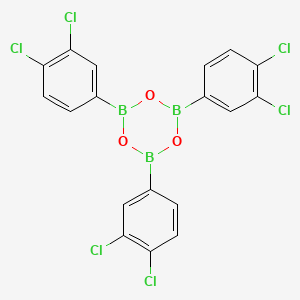

![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)

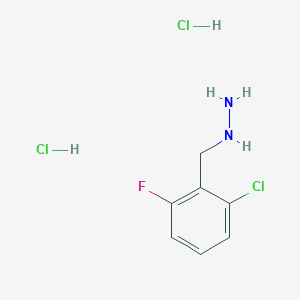
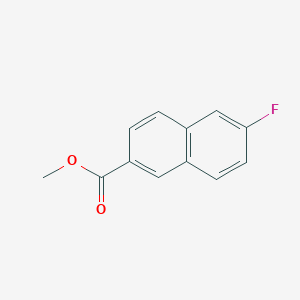
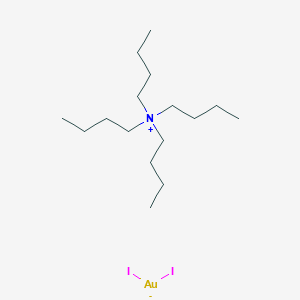
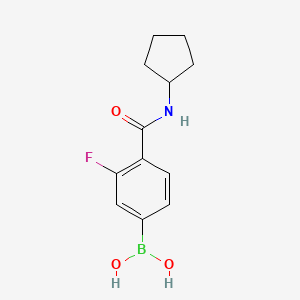
![1-[4-(Ethylsulphonyl)-2-fluorophenyl]-3-methylpiperazine](/img/structure/B1451378.png)
